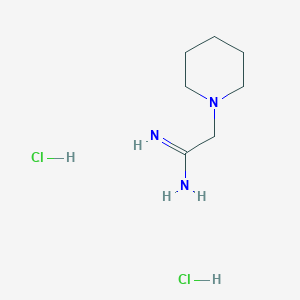

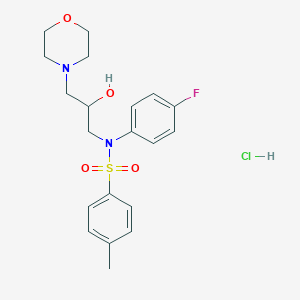

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

There are several compounds that contain similar functional groups, such as tert-butyl (1-(furan-2-yl)cyclopropyl)carbamate , which is used in various pharmaceutical contexts .

Synthesis Analysis

While specific synthesis methods for “1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea” are not available, similar compounds like 2-FURAN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER and ®-2-FURAN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER have been synthesized and studied.Scientific Research Applications

Radical Scavenging and Myocardial Protection

Research on compounds structurally related to 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea has highlighted their potential as radical scavengers and protectors against myocardial infarction. For instance, studies on T-0970 and T-0162, which share functional groups with the compound , have demonstrated significant effects in reducing myocardial infarct size by scavenging free radicals and inhibiting the generation of hydroxyl radicals in vivo. These findings suggest the potential of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea in cardiovascular therapeutic applications, particularly in myocardial protection during infarction events (Hashimoto et al., 2001); (Yamashita et al., 2000).

Chemical Synthesis and Functionalization

The compound's structural motif is useful in chemical synthesis and functionalization, as indicated by research on directed lithiation and subsequent reactions yielding various substituted products. These studies underline the compound's versatility in synthetic organic chemistry, particularly in the selective functionalization and modification of urea derivatives, which could be pivotal in designing novel pharmaceuticals and materials (Smith et al., 2013); (Smith et al., 2013).

Molecular Devices and Complexation

Further investigations have explored the compound's utility in the self-assembly of molecular devices through complexation with cyclodextrins. These studies highlight its role in the development of photoresponsive systems, which could have significant implications in materials science and nanotechnology. The ability of related compounds to undergo isomerization and form complexes with cyclodextrins presents opportunities for creating smart materials with tunable properties (Lock et al., 2004).

Peptide Nucleic Acid Monomer Synthesis

The structural framework of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea contributes to the synthesis of novel peptide nucleic acid (PNA) monomers. These monomers are critical in the development of biomolecular recognition elements, with potential applications ranging from molecular diagnostics to therapeutics. Research into ferrocenyl uracil PNA monomers indicates the broader utility of this compound's motif in bioorganic chemistry and molecular biology (Gasser et al., 2006).

properties

IUPAC Name |

1-tert-butyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)14-11(15)13-8-10(16-4)9-6-5-7-17-9/h5-7,10H,8H2,1-4H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKWAJRNAZXBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=CO1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2650163.png)

![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![Tert-butyl 2-{[(methylcarbamoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2650168.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2650172.png)

![[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2650177.png)

![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)

![3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2650181.png)